molecular formula C22H23N3O3 B14085735 3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14085735
M. Wt: 377.4 g/mol
InChI Key: ISRKSCKVYLTEJW-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the hydroxyphenyl, hydroxypropyl, and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups may participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3/c1-13-11-14(2)21(27)16(12-13)18-17-19(24-23-18)22(28)25(9-6-10-26)20(17)15-7-4-3-5-8-15/h3-5,7-8,11-12,20,26-27H,6,9-10H2,1-2H3,(H,23,24)

InChI Key

ISRKSCKVYLTEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=CC=C4)O)C

Origin of Product

United States

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